molecular formula C14H21NO B2721725 N-ethyl-4-pentylbenzamide CAS No. 401587-40-4

N-ethyl-4-pentylbenzamide

Cat. No.: B2721725
CAS No.: 401587-40-4
M. Wt: 219.328
InChI Key: JPSBNJISNRYULX-UHFFFAOYSA-N
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Description

N-ethyl-4-pentylbenzamide is an organic compound with the molecular formula C14H21NO It is a derivative of benzamide, where the benzene ring is substituted with an ethyl group at the nitrogen atom and a pentyl group at the para position

Scientific Research Applications

N-ethyl-4-pentylbenzamide has several applications in scientific research:

Safety and Hazards

The safety data sheet for a similar compound, N-ethyl-N-phenylbenzamide, indicates that it may cause an allergic skin reaction and is harmful to aquatic life . It’s important to handle such compounds with care and follow safety guidelines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-pentylbenzamide typically involves the reaction of 4-pentylbenzoic acid with ethylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is then purified through recrystallization or column chromatography to obtain the pure product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and continuous flow systems to ensure efficient mixing and reaction completion. The use of automated purification systems, such as high-performance liquid chromatography (HPLC), ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-pentylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-ethyl-4-pentylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets involved in its mechanism of action are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethyl-4-pentylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and pentyl groups enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-ethyl-4-pentylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-3-5-6-7-12-8-10-13(11-9-12)14(16)15-4-2/h8-11H,3-7H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPSBNJISNRYULX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C(=O)NCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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